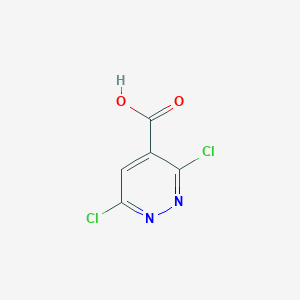

3,6-Dichloropyridazine-4-carboxylic acid

Descripción general

Descripción

El ácido de Sumiki es un metabolito humano natural que se identificó por primera vez en la orina de un paciente con leucemia. Es un compuesto significativo en el campo de la metabolómica y se ha estudiado por sus diversas actividades biológicas, incluidas las propiedades antitumorales y antimicrobianas .

Mecanismo De Acción

El mecanismo de acción del ácido de Sumiki implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas involucradas en los procesos metabólicos, lo que lleva a sus efectos antitumorales y antimicrobianos. Los objetivos moleculares y las vías exactas aún se encuentran bajo investigación, pero se cree que interfiere con la síntesis de ácidos nucleicos y proteínas .

Compuestos similares:

Hidroxi-metilfurfural: Un compuesto relacionado que comparte algunas similitudes estructurales con el ácido de Sumiki.

Furfural: Otro compuesto similar utilizado en la industria química para la producción de resinas y como disolvente.

Singularidad: El ácido de Sumiki es único debido a sus actividades biológicas específicas y su papel como metabolito humano. Sus propiedades antitumorales y antimicrobianas lo diferencian de otros compuestos similares, lo que lo convierte en un tema valioso de estudio en varios campos científicos .

Análisis Bioquímico

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido de Sumiki se puede sintetizar mediante la fermentación de hongos específicos, como Phellinus linteus y Xylaria longipes. El proceso de fermentación implica el cultivo de estos hongos en condiciones controladas para producir el compuesto deseado .

Métodos de producción industrial: La producción industrial de ácido de Sumiki generalmente implica procesos de fermentación a gran escala. Estos procesos se optimizan para maximizar el rendimiento y la pureza, a menudo involucrando el uso de biorreactores y el control preciso de las condiciones ambientales, como la temperatura, el pH y la disponibilidad de nutrientes .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido de Sumiki se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes, como el permanganato de potasio o el peróxido de hidrógeno, se pueden utilizar para oxidar el ácido de Sumiki.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean para reducir el ácido de Sumiki.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del ácido de Sumiki puede conducir a la formación de varios ácidos carboxílicos, mientras que la reducción puede producir derivados alcohólicos .

Aplicaciones Científicas De Investigación

El ácido de Sumiki tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las vías metabólicas y las actividades enzimáticas.

Biología: Se estudia el ácido de Sumiki por su papel en los procesos metabólicos y sus interacciones con otras biomoléculas.

Medicina: La investigación ha demostrado que el ácido de Sumiki exhibe actividades antitumorales y antimicrobianas, lo que lo convierte en un posible candidato para el desarrollo de fármacos.

Comparación Con Compuestos Similares

Hydroxymethylfurfural: A related compound that shares some structural similarities with Sumiki’s acid.

Furfural: Another similar compound used in the chemical industry for the production of resins and as a solvent.

Uniqueness: Sumiki’s acid is unique due to its specific biological activities and its role as a human metabolite. Its antitumor and antimicrobial properties set it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Actividad Biológica

3,6-Dichloropyridazine-4-carboxylic acid (DPC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of DPC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

DPC is a pyridazine derivative with the chemical formula CHClNO and a molecular weight of approximately 192.99 g/mol. It is primarily recognized for its role in inhibiting viral proteins essential for cellular proliferation and has been studied for various other biological effects.

Target Interactions

DPC primarily targets viral proteins crucial for cell division. The compound inhibits the production of these proteins, effectively disrupting the viral life cycle and preventing replication. This mechanism is particularly relevant in the context of antiviral drug development.

Biochemical Pathways

Research indicates that DPC interferes with protein synthesis machinery at a molecular level. It may bind to specific biomolecules or inhibit enzyme activities, leading to alterations in gene expression and cellular metabolism .

Antiviral Properties

DPC has shown significant antiviral activity by inhibiting replication in various viral models. In vitro studies have demonstrated its efficacy against several viruses, highlighting its potential as an antiviral agent in therapeutic applications .

Antitumor Effects

The compound exhibits antitumor properties, making it a candidate for cancer treatment research. Studies have indicated that DPC can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of DPC against different cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induces apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibits proliferation |

These results indicate that DPC has varying degrees of potency against different cancer types, suggesting its potential as a broad-spectrum anticancer agent .

In Vivo Studies

Animal models have been utilized to further investigate the pharmacological effects of DPC. Notably:

- Study on Tumor Growth Inhibition : Mice implanted with tumor cells showed a significant reduction in tumor size when treated with DPC compared to control groups. The study reported a tumor growth inhibition rate of approximately 60% after four weeks of treatment .

- Toxicity Assessment : Toxicological evaluations revealed that DPC exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed in vital organs .

Propiedades

IUPAC Name |

3,6-dichloropyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCXPDWDMAYSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330952 | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51149-08-7 | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.